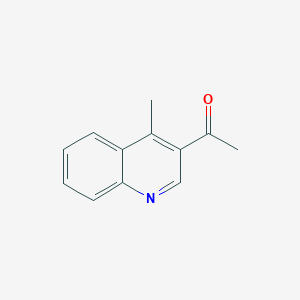
1-(4-Methylquinolin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylquinolin-3-YL)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This method utilizes a cascade sequence of bromination, aldol condensation, and substitution reactions . Another method involves the Skraup synthesis, which uses aniline and glycerine in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 1-(4-Methylquinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the 4-position can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(4-Methylquinolin-3-YL)ethanol.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-(4-Methylquinolin-3-YL)ethanone has numerous applications in scientific research:
作用機序
The mechanism of action of 1-(4-Methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities .
類似化合物との比較
3-Acetylquinoline: Shares a similar quinoline structure with an acetyl group at the 3-position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, offering different chemical properties and applications.
2-Methylquinoline: Has a methyl group at the 2-position, affecting its reactivity and biological activities.
Uniqueness: 1-(4-Methylquinolin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
1-(4-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-10-5-3-4-6-12(10)13-7-11(8)9(2)14/h3-7H,1-2H3 |
InChIキー |
FBXBMGNVOLRDBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















